2-Bromo-2-methylpropanal
Overview
Description
2-Bromo-2-methylpropanal is an organic compound with the molecular formula C4H7BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom and a formyl group attached to a tertiary carbon atom. This compound is used in various chemical reactions and has applications in organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-bromo-2-methylpropane, interact with nucleosides .
Mode of Action
2-Bromo-2-methylpropanal, like its analog 2-Bromo-2-methylpropane, likely undergoes a nucleophilic substitution reaction . This reaction, known as SN1, involves the interaction of the compound with aqueous hydroxide ions . The reaction is unimolecular, meaning only the haloalkane molecule is involved in the slow rate-determining step .
Biochemical Pathways
It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that this compound may also interact with nucleosides and potentially affect pathways involving these molecules.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , and it’s insoluble in water but miscible with organic solvents . These properties could influence its bioavailability and distribution within the body.
Result of Action
It’s known that 2-bromo-2-methylpropane causes the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides . This suggests that this compound may also interact with nucleosides and potentially affect cellular processes involving these molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in organic environments
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylpropanal can be synthesized through the bromination of 2-methylpropanal. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microchannel reactors has been reported to enhance the efficiency of the bromination process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2-bromo-2-methylpropanoic acid.
Reduction: The compound can be reduced to 2-bromo-2-methylpropanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form 2-methylpropanal.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophilic reagents.
Major Products Formed
Oxidation: 2-Bromo-2-methylpropanoic acid.
Reduction: 2-Bromo-2-methylpropanol.
Substitution: 2-Methylpropanal.
Scientific Research Applications
2-Bromo-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research on the compound’s potential therapeutic applications, such as its role in the synthesis of bioactive molecules, is ongoing.
Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
2-Chloro-2-methylpropanal: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
2-Iodo-2-methylpropanal: Similar in structure but with an iodine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
2-Bromo-2-methylpropanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-2-methylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTWFFAVGWWIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342068 | |
Record name | 2-Bromo-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13206-46-7 | |
Record name | 2-Bromo-2-methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2-methylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the unique reactions 2-Bromo-2-methylpropanal can undergo?
A1: this compound exhibits interesting reactivity due to the presence of both an aldehyde and a bromine atom at the alpha position. For instance, it can participate in Darzens-type condensations with methyl chloroacetate. Interestingly, while aliphatic α-chloroaldehydes typically yield 4-chloro-2,3-epoxyalkanoates in this reaction, this compound predominantly forms α-chloro-γ,γ-dimethyl-Δα,β-butenolide. [] This difference in product formation highlights the influence of the bromine atom and methyl substituents on the reaction pathway.
Q2: Can this compound be used to access other functional groups?
A2: Yes, the tosylhydrazone derivative of this compound acts as a versatile intermediate for accessing α-phenylthio or α-phenylseleno derivatives. [] By reacting the tosylhydrazone with thiophenol or benzeneselenol in the presence of triethylamine, the corresponding substituted products can be obtained. This method provides an alternative pathway to introduce sulfur or selenium functionalities into molecules, expanding the synthetic utility of this compound.
Q3: Are there any readily available derivatives of this compound that offer different reactivity?
A3: Yes, 2-chloro-2-methylpropanal N-isopropylimine, a commercially available imine derivative of 2-chloro-2-methylpropanal, has been explored as a versatile reagent in organic synthesis. [] This compound can be utilized for various transformations, including the synthesis of 1-aza-1,3-dienes, α-amino acetals, allylic amines, α,β-unsaturated aldehydes, and more. This highlights the potential of exploring derivatives of this compound for accessing a wider range of synthetic applications.
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